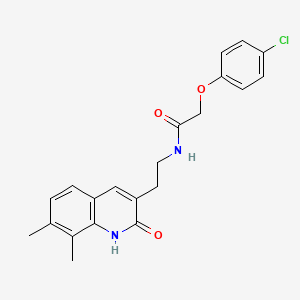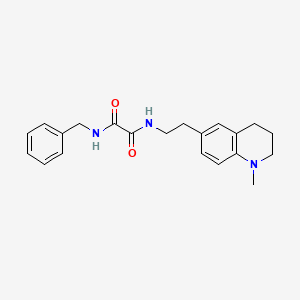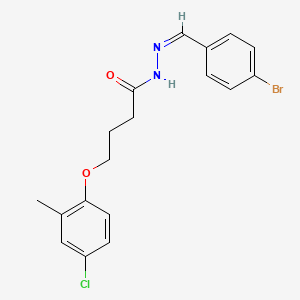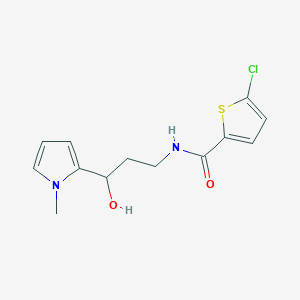
AKOS024587281
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide, also known as CpdA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CpdA belongs to the class of compounds known as glucocorticoid receptor modulators (GRMs), which are designed to selectively target the glucocorticoid receptor (GR) and modulate its activity.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el uso de AKOS024587281 en inmunoterapia para afecciones respiratorias. Por ejemplo, el Departamento de Medicina Respiratoria del Tercer Hospital de la Universidad de Pekín (PUTH) firmó un acuerdo con la empresa checa Sotio Medical Research HRBP para avanzar en las aplicaciones clínicas de la inmunoterapia . Esto sugiere que el compuesto puede desempeñar un papel en la mejora de las respuestas inmunitarias o la modulación de la inflamación en enfermedades relacionadas con los pulmones.
Inmunoterapia en Enfermedades Respiratorias
Mecanismo De Acción
Target of Action
AKOS024587281, also known as AB00669699-01 or 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide, is a compound with a complex structure and function. The primary target of this compound is the voltage-dependent anion channel (VDAC) . VDAC is a key player in controlling the passage of metabolites across the mitochondrial membrane and is involved in apoptosis regulation .
Mode of Action
This compound acts as a VDAC inhibitor , reducing the channel’s conductance . It inhibits selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The interaction of this compound with its target leads to changes in the mitochondrial function, affecting the cell’s energy production and survival .
Biochemical Pathways
mitochondrial function and apoptosis . By inhibiting VDAC, this compound can potentially disrupt the balance of metabolites in the mitochondria, affecting energy production pathways. It may also interfere with apoptosis pathways by preventing the release of cytochrome C, a key player in the initiation of programmed cell death .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a VDAC inhibitor. By inhibiting VDAC, this compound can affect the balance of metabolites in the mitochondria, potentially disrupting energy production. It can also prevent the release of cytochrome C from the mitochondria, thereby inhibiting the initiation of apoptosis . These effects can influence cell survival and function.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-13-3-4-15-11-16(21(26)24-20(15)14(13)2)9-10-23-19(25)12-27-18-7-5-17(22)6-8-18/h3-8,11H,9-10,12H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMSVXNUAWSYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3aS,6aS)-rel-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole-3-carbaldehyde](/img/structure/B2424264.png)
![(Z)-methyl 3-allyl-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2424265.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2424266.png)
![Methyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2424268.png)
![N-(4-acetylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B2424270.png)

![Tert-butyl 3-[methyl-[4-[(prop-2-enoylamino)methyl]benzoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2424272.png)


![3-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2424276.png)


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2424281.png)

